5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one 5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481919
InChI: InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h3H,1-2H3,(H,8,9,10)
SMILES: CC1C(=NC(=S)NC1=O)C
Molecular Formula: C6H8N2OS
Molecular Weight: 156.21 g/mol

5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC13481919

Molecular Formula: C6H8N2OS

Molecular Weight: 156.21 g/mol

* For research use only. Not for human or veterinary use.

5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one -

Specification

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
IUPAC Name 5,6-dimethyl-2-sulfanylidene-5H-pyrimidin-4-one
Standard InChI InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h3H,1-2H3,(H,8,9,10)
Standard InChI Key YPRLICMJCLVCAN-UHFFFAOYSA-N
SMILES CC1C(=NC(=S)NC1=O)C
Canonical SMILES CC1C(=NC(=S)NC1=O)C

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one can be extrapolated from methods used for analogous dihydropyrimidinones. Key approaches include:

Cyclocondensation of Thiourea with β-Keto Esters

A modified Biginelli reaction employs thiourea and a β-keto ester (e.g., ethyl acetoacetate) in the presence of a base (e.g., sodium methylate) to form the pyrimidine core . For 5,6-dimethyl substitution, a β-keto ester with pre-existing methyl groups (e.g., ethyl 3-methylacetoacetate) may be utilized.

Representative Procedure :

  • Reactants: Ethyl 3-methylacetoacetate (1.0 equiv), thiourea (1.2 equiv), sodium methylate (2.8 equiv).

  • Conditions: Reflux in absolute methanol (6–8 hours).

  • Isolation: Acidification with HCl, filtration, and recrystallization from acetone-DMF.

  • Yield: 65–70% (estimated based on analogous syntheses).

Post-Synthetic Modifications

S-alkylation or oxidative thionation of preformed dihydropyrimidinones introduces the thioxo group. For example, treatment of 5,6-dimethyl-2-hydroxy-pyrimidin-4(3H)-one with phosphorus pentasulfide (P₂S₅) in dry toluene yields the thioxo derivative .

Spectroscopic Characterization

Data from structurally related compounds provide benchmarks for identifying the title compound:

Table 1: Key Spectroscopic Features

TechniqueObserved Signals (δ, ppm)Assignment
¹H NMR12.43 (1H, br. s)NH-3 proton
6.05 (1H, s)CH-5 proton
2.23 (3H, s)6-CH₃ group
¹³C NMR168.9C=O (position 4)
155.7C=S (position 2)
IR (cm⁻¹)1680–1700C=O stretch
1240–1260C=S stretch

Pharmacological Activities

Table 2: Anticonvulsant Activity of Analogous Compounds

CompoundED₅₀ (MES, mg/kg)TD₅₀ (mg/kg)Therapeutic Index (TI)
6-Methyl-2-thioxo derivative18.532017.3
5-Bromo-6-methyl analog22.129013.1

Antiproliferative Effects

2-Thioxo-dihydropyrimidinones inhibit cancer cell proliferation by targeting tubulin polymerization or DNA synthesis. In HL-60 leukemia cells, 4,4-disubstituted analogs (e.g., 6b) showed IC₅₀ values of 3.4–7.9 µM, comparable to all- trans retinoic acid . The 5,6-dimethyl substitution may further enhance binding to kinase domains.

Structure-Activity Relationships (SAR)

  • Thioxo Group: Essential for anticonvulsant and antiproliferative activities; replacement with oxo reduces potency by 5–10× .

  • Methyl Substitutions: 5- and 6-methyl groups improve metabolic stability and membrane permeability.

  • Tautomerism: The keto-thione tautomeric equilibrium influences receptor binding kinetics.

Toxicological and Pharmacokinetic Profiles

No direct data exist for the title compound, but related derivatives show:

  • Acute Toxicity (LD₅₀): >1000 mg/kg in mice (oral) .

  • Half-Life: 4–6 hours (rat plasma) .

  • Metabolism: Hepatic oxidation via CYP3A4, yielding sulfoxide and demethylated metabolites.

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